6-O-Galloylglucose
Overview
Description
6-O-Galloylglucose is a naturally occurring compound classified as a gallotannin. It is a hydrolyzable tannin found in various plants and herbs. The compound consists of a glucose molecule esterified with a gallic acid moiety at the 6th position. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Scientific Research Applications
6-O-Galloylglucose has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other gallotannins and polyphenolic compounds.
Biology: Studied for its antioxidant and anti-inflammatory properties, which are beneficial in various biological systems.
Medicine: Investigated for its anticancer properties, particularly its ability to inhibit tumor growth and metastasis.
Industry: Utilized in the food and pharmaceutical industries for its preservative and health-promoting properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of 6-O-Galloylglucose involves the esterification of gallic acid with glucose. The primary pathway starts with the formation of 1-O-galloyl-β-D-glucose (β-glucogallin) via the esterification of gallic acid and activated UDP-glucose. This compound serves as the main acyl donor in the formation of other higher galloylated glucoses .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources rich in gallotannins. The extraction process may include solvent extraction, followed by purification using chromatographic techniques. Enzymatic methods are also employed to enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 6-O-Galloylglucose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Hydrolysis: Acidic or enzymatic hydrolysis can break the ester bond, releasing gallic acid and glucose.
Esterification: It can form higher galloylated glucoses through further esterification with additional gallic acid units.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., tannase) are used for hydrolysis.
Esterification: Catalysts such as sulfuric acid or specific acyltransferases are used for esterification reactions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Hydrolysis Products: Gallic acid and glucose.
Esterification Products: Higher galloylated glucoses such as 1,2,3,4,6-penta-O-galloylglucose.
Mechanism of Action
The mechanism of action of 6-O-Galloylglucose involves multiple molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.
Anticancer Activity: Induces apoptosis, inhibits angiogenesis, and modulates signaling pathways such as p53, Stat3, and Nrf-2
Comparison with Similar Compounds
6-O-Galloylglucose is unique among gallotannins due to its specific esterification at the 6th position of glucose. Similar compounds include:
1,2,3,4,6-Penta-O-galloylglucose: A higher galloylated glucose with five gallic acid units.
1,6-Di-O-galloyl-β-D-glucose: A digalloylated glucose with two gallic acid units.
1,2,6-Tri-O-galloyl-β-D-glucose: A trigalloylated glucose with three gallic acid units .
These compounds share similar biological activities but differ in their degree of galloylation and specific biological effects.
Properties
IUPAC Name |
[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] 3,4,5-trihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O10/c14-3-8(17)11(20)12(21)9(18)4-23-13(22)5-1-6(15)10(19)7(16)2-5/h1-3,8-9,11-12,15-21H,4H2/t8-,9+,11+,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZJCCHIPATQCN-LUTQBAROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC(C(C(C(C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30927372 | |
Record name | 6-O-(3,4,5-Trihydroxybenzoyl)hexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30927372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13186-19-1 | |
Record name | 6-O-Galloyl-D-glucose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13186-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-O-Galloylglucose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013186191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-O-(3,4,5-Trihydroxybenzoyl)hexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30927372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.